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molecular formula C19H16N2O4 B8564222 Ppo-IN-7

Ppo-IN-7

Cat. No. B8564222
M. Wt: 336.3 g/mol
InChI Key: MZRQAUFRLWLFIR-UHFFFAOYSA-N
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Patent
US04640707

Procedure details

A mixture of 6-amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.8 g), 3,4,5,6-tetrahydrophthalic anhydride (0.61 g) and acetic acid (20 ml) was heated under reflux for 2 hours. After being allowed to cool, water was added to the mixture, and the precipitated crystals were collected by filtration and washed with water. Recrystallization from ethanol gave 2-[4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-on-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (0.4 g). m.p., 205°-206° C.
Name
6-amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[N:7]([CH2:12][C:13]#[CH:14])[C:6]=2[CH:15]=1.[C:16]1(=O)[O:21][C:19](=[O:20])[C:18]2[CH2:22][CH2:23][CH2:24][CH2:25][C:17]1=2.C(O)(=O)C>O>[CH2:12]([N:7]1[C:6]2[CH:15]=[C:2]([N:1]3[C:19](=[O:20])[C:18]4[CH2:22][CH2:23][CH2:24][CH2:25][C:17]=4[C:16]3=[O:21])[CH:3]=[CH:4][C:5]=2[O:10][CH2:9][C:8]1=[O:11])[C:13]#[CH:14]

Inputs

Step One
Name
6-amino-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one
Quantity
0.8 g
Type
reactant
Smiles
NC=1C=CC2=C(N(C(CO2)=O)CC#C)C1
Name
Quantity
0.61 g
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(COC2=C1C=C(C=C2)N2C(C=1CCCCC1C2=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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